6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 920036-28-8
VCID: VC2295998
InChI: InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11)
SMILES: CC1=C2C=CC(=NC2=NN1)F
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

CAS No.: 920036-28-8

Cat. No.: VC2295998

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine - 920036-28-8

Specification

CAS No. 920036-28-8
Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
IUPAC Name 6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11)
Standard InChI Key IZYSSCSXSQEXPY-UHFFFAOYSA-N
SMILES CC1=C2C=CC(=NC2=NN1)F
Canonical SMILES CC1=C2C=CC(=NC2=NN1)F

Introduction

Physical and Chemical Properties

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a well-defined chemical entity with specific physicochemical characteristics that make it valuable for pharmaceutical research. The compound is characterized by the following properties:

Basic Identification

The compound has several key identifiers that help distinguish it in chemical databases and literature:

PropertyValue
CAS Number920036-28-8
Molecular FormulaC₇H₆FN₃
Molecular Weight151.14 g/mol
IUPAC Name6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
InChI KeyIZYSSCSXSQEXPY-UHFFFAOYSA-N

The compound's structure features a bicyclic system with a fluorine atom at the 6-position of the pyridine ring and a methyl group at the 3-position of the pyrazole ring . This specific substitution pattern contributes to its potential biological activity and pharmaceutical relevance.

Physical Characteristics

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically appears as a solid at room temperature. The compound requires specific storage conditions to maintain its stability and purity:

Storage ConditionRecommendation
Temperature2-8°C (refrigerated)
AtmosphereInert (to prevent oxidation)
Special ConsiderationsProtect from light and moisture

These storage requirements indicate the compound's sensitivity to environmental factors, which is an important consideration for researchers working with this substance .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine can be accomplished through several methodologies, with the most common starting from 1-(2,6-difluoropyridin-3-yl)ethanone. The synthetic process typically involves multiple stages and requires careful control of reaction conditions to achieve high yields and purity .

Detailed Synthesis Procedure

A documented synthesis procedure for 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine involves the following steps:

Stage 1: The starting material, 1-(2,6-difluoropyridin-3-yl)ethanone, is treated with titanium(IV) isopropoxide in dichloromethane for approximately 15 minutes under nitrogen atmosphere .

Stage 2: Hydrazine hydrate is then added slowly to form a thick slurry. The reaction mixture is stirred for approximately 1 hour .

Stage 3: Water is added, and the resulting mixture is stirred for an additional 1.5 hours until completion, as monitored by LC/MS analysis. The solid matter is filtered off, and the filtrate is condensed to yield a white solid .

Stage 4: Ethanol is added to the crude intermediate, and the mixture is heated to reflux for 6 hours. After the reaction is complete (monitored by LC/MS), the solvent is removed to yield the desired product .

The NMR data for the final product shows the following peaks: ¹H NMR (CDCl₃): 2.56 (s, 3H), 6.78 (d, 1H), 8.08 (t, 1H), which confirms the structure of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine .

Biological Activity and Research Applications

Cyclin-Dependent Kinase Inhibition

Compounds belonging to the 1H-pyrazolo[3,4-b]pyridine class, to which 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine belongs, have shown significant potential as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are important targets for cancer therapeutics .

Structure-activity relationship studies of related 1H-pyrazolo[3,4-b]pyridine compounds have led to the discovery of potent CDK1/CDK2 selective inhibitors. For instance, BMS-265246, a related compound, exhibits impressive inhibitory activity against CDK1/cyclin B (IC₅₀=6 nM) and CDK2/cyclin E (IC₅₀=9 nM) .

Structural Basis for Inhibitory Activity

The biological activity of pyrazolo[3,4-b]pyridine compounds like 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is related to their interaction with the target proteins. X-ray crystallography studies of a difluoro analogue bound to CDK2 have revealed that these inhibitors reside in the ATP purine binding site and form important hydrogen bonds with Leu83 on the protein backbone .

The fluorine substitution pattern is particularly critical for potent inhibitory activity. In related compounds, 2,6-difluorophenyl substitution has been identified as crucial for optimal interaction with the binding site . This suggests that the fluorine atom in 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine may contribute significantly to its potential biological activity.

SupplierProduct SizePriceCatalog Number
Fluorochem100 mg€78.00F328557-100MG
Shanghai Macklin Biochemical Co., LtdVariousContact supplier-
Shanghai Yuanye Bio-Technology Co., LtdVariousContact supplier-

The availability of this compound from multiple suppliers facilitates its use in research settings and potentially in drug discovery programs .

Hazard StatementCodeDescription
H302Acute Toxicity (Oral)Harmful if swallowed
H315Skin Corrosion/IrritationCauses skin irritation
H319Eye Damage/IrritationCauses serious eye irritation
H335Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritation

These hazard statements indicate that appropriate safety measures should be implemented when working with this compound .

Related Compounds and Derivatives

Structural Analogues

Several compounds structurally related to 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine have been reported in the chemical literature. One notable example is 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1208493-13-3), which features a carboxylic acid group at the 3-position instead of a methyl group .

This carboxylic acid derivative has a molecular formula of C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol. Like 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine, it requires storage under inert atmosphere at 2-8°C .

Structure-Activity Relationships

The structural variations in the pyrazolo[3,4-b]pyridine scaffold can significantly impact biological activity. Key modifications that have been explored include:

  • Substitutions at the 3-position (methyl, carboxylic acid, and other functional groups)

  • Variations in the halogen substitution pattern (particularly fluorine positioning)

  • Modifications to the pyrazole ring

These structural variations provide opportunities for fine-tuning the biological properties of compounds based on the pyrazolo[3,4-b]pyridine scaffold .

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